molecular formula C9H7FO2 B6204175 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one CAS No. 1260682-82-3

8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one

Cat. No.: B6204175
CAS No.: 1260682-82-3
M. Wt: 166.1
InChI Key:
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Description

8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one: is a fluorinated derivative of chromanone, a compound known for its diverse biological activities. This compound features a benzopyran ring system with a fluorine atom at the 8th position and a ketone group at the 3rd position. The presence of the fluorine atom enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.

Scientific Research Applications

Chemistry: 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The fluorine atom’s presence can improve the metabolic stability and bioavailability of drug candidates.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fluorination of Chromanone Derivatives: One common method involves the fluorination of chromanone derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, ensuring the selective introduction of the fluorine atom at the desired position.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-hydroxyacetophenone with fluorinated aldehydes under acidic conditions can yield 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one.

Industrial Production Methods: Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, amines, or other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes, receptors, and other proteins. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
  • Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate
  • Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Comparison:

  • Structural Differences: While these compounds share a similar benzopyran core, the position of the fluorine atom and the presence of different functional groups (e.g., carboxylic acid, ester) distinguish them from 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one.
  • Chemical Properties: The presence of different functional groups can significantly impact the chemical reactivity and stability of these compounds. For example, carboxylic acids and esters may exhibit different solubility and reactivity compared to ketones.
  • Biological Activity: The biological activity of these compounds can also vary based on their structure. The specific position of the fluorine atom and the nature of the functional groups can influence their interaction with biological targets and their overall pharmacological profile.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoro-3,4-dihydro-2H-1-benzopyran-3-one involves the condensation of 2-hydroxyacetophenone with ethyl fluoroacetate followed by cyclization and reduction.", "Starting Materials": [ "2-hydroxyacetophenone", "ethyl fluoroacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone in ethanol and add ethyl fluoroacetate and sodium ethoxide. Stir the mixture at room temperature for several hours.", "Step 2: Add acetic acid to the reaction mixture to quench the reaction. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Cyclize the product by dissolving it in ethanol and adding sodium borohydride. Stir the mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding acetic acid. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes." ] }

CAS No.

1260682-82-3

Molecular Formula

C9H7FO2

Molecular Weight

166.1

Purity

95

Origin of Product

United States

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